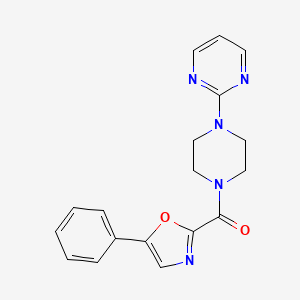
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" typically involves multi-step organic reactions. These steps may include the formation of key intermediates such as piperazine derivatives and the incorporation of phenyloxazol and pyrimidinyl groups. Studies on similar compounds, such as the synthesis of pyrimidoquinolines starting from barbituric acid and anthranilic acid, provide insights into possible synthetic routes for constructing similarly structured molecules (Nandha kumar et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds containing elements like phenyloxazol, pyrimidinyl, and piperazin-1-yl groups is typically characterized by complex aromatic and heterocyclic frameworks. These structures can be analyzed through techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing detailed information on the spatial arrangement of atoms and the electronic environment within the molecule. Such structural features are crucial for understanding the molecule's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with structures similar to "this compound" often exhibit unique chemical reactivities due to their heterocyclic and aromatic components. For instance, the presence of piperazine rings has been associated with various biological activities, influenced by substitutions on the piperazine nucleus, which significantly alter the medicinal potential of resultant molecules (Rathi et al., 2016).
Physical Properties Analysis
The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. The aromatic and heterocyclic components contribute to the compound's stability, solubility in various solvents, and interaction with light, which are essential parameters in drug formulation and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for understanding the compound's behavior in chemical syntheses and biological systems. For example, the reactivity of the piperazine moiety in arylpiperazine derivatives towards dealkylation highlights the importance of understanding these chemical properties for developing pharmaceuticals (Caccia, 2007).
科学的研究の応用
Dipeptidyl Peptidase IV Inhibition
Compounds structurally related to (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have been explored for their potential in treating type 2 diabetes through the inhibition of dipeptidyl peptidase IV. For instance, a series of 4-substituted proline amides were synthesized and evaluated, revealing compounds with potent inhibitory effects, suggesting a potential application in diabetes management (Ammirati et al., 2009).
Pharmacokinetics and Metabolism
Research on related compounds has also delved into their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. These studies are crucial for understanding the drug's behavior in the body, including absorption rates and major metabolic pathways, which are essential for drug development and optimization (Sharma et al., 2012).
Antimicrobial and Antitumor Activity
Several synthesized compounds with similar structural features have demonstrated significant in vitro antitumor activity against specific cell lines, as well as high antimicrobial and antioxidant activities. These findings suggest that compounds like this compound could be explored for their potential therapeutic applications in treating cancer and infections (Farag & Fahim, 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives have been conducted, revealing excellent antitumor, antimicrobial, and antioxidant activities for most of the synthesized compounds. Such research underscores the potential of these compounds in pharmaceutical applications, laying the groundwork for further exploration of this compound and similar molecules (Nagaraj et al., 2018).
作用機序
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .
Mode of Action
Similar compounds have been found to inhibit ache, thereby increasing the concentration of ach in the brain . This can enhance cognitive functions, making these compounds potential treatments for neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter ach . This can lead to enhanced cognitive functions, as ACh plays a crucial role in learning and memory .
Result of Action
Similar compounds have been found to inhibit ache, leading to an increase in ach concentration in the brain . This can enhance cognitive functions, potentially making these compounds useful in treating neurodegenerative diseases like Alzheimer’s disease .
特性
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(16-21-13-15(25-16)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGXVAQHWCXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

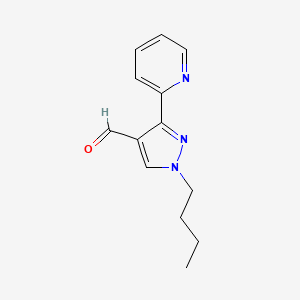
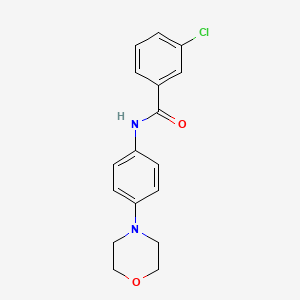

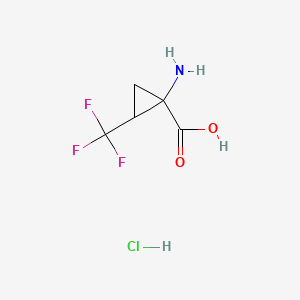
![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)
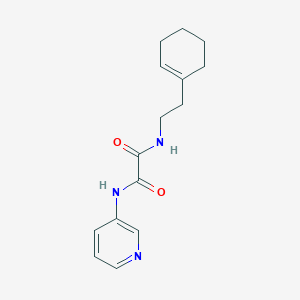

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)